Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate: is a synthetic organic compound belonging to the pyridine family. This compound is characterized by its complex structure, which includes bromine, fluorine, and ethoxy groups attached to a pyridine ring. It is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 4,6-diethoxypyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: For precise control over reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and methanol.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique structural features.
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of new agrochemical products.
Mechanism of Action
The mechanism by which Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate exerts its effects is largely dependent on its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can significantly alter the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. These modifications can influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4,6-diethoxy-3-fluoropyridine-2-carboxylate
- Methyl 5-bromo-4,6-dimethoxy-3-fluoropyridine-2-carboxylate
- Methyl 5-bromo-4,6-diethoxy-3-chloropyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate is unique due to the specific combination of bromine, fluorine, and ethoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in synthetic chemistry for creating complex molecules with precise functional group placement.
Properties
IUPAC Name |
methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO4/c1-4-17-9-6(12)10(18-5-2)14-8(7(9)13)11(15)16-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZRCVJMLXFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=C1Br)OCC)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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